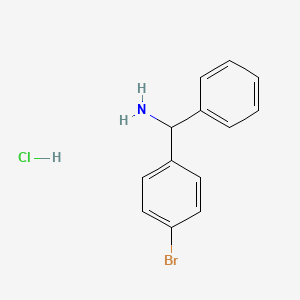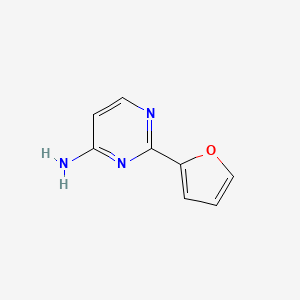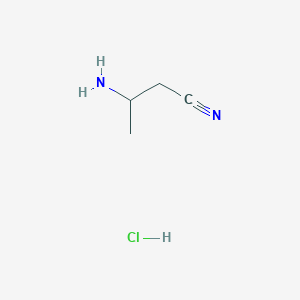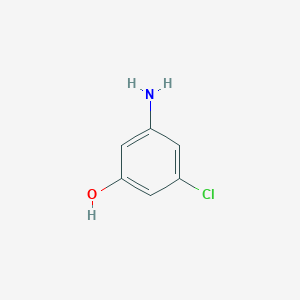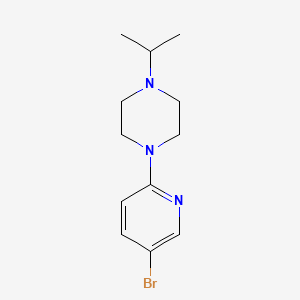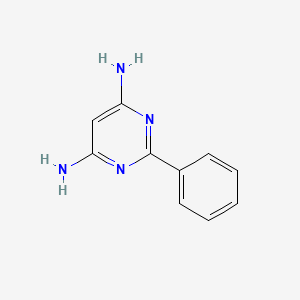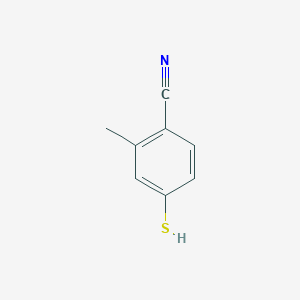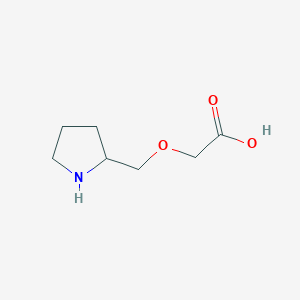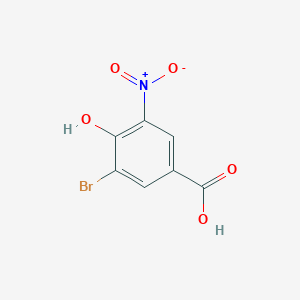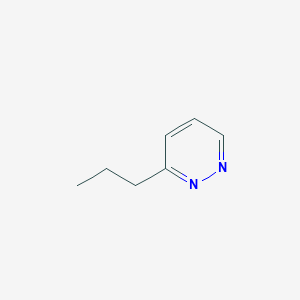
3-Propylpyridazine
Overview
Description
3-Propylpyridazine is a derivative of the pyridazine class of compounds, which are characterized by a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 2 in the ring. Pyridazines are known for their diverse range of biological activities and applications in medicinal chemistry. Although the provided papers do not directly discuss 3-Propylpyridazine, they offer insights into the chemistry of related pyridazine compounds, which can be extrapolated to understand the properties and potential synthesis of 3-Propylpyridazine.
Synthesis Analysis
The synthesis of pyridazine derivatives can be achieved through various methods, including palladium-catalyzed cross-coupling reactions, as demonstrated in the synthesis of 3-amino-6-(hetero)arylpyridazines . This method provides a versatile approach to introduce different substituents into the pyridazine ring. Additionally, eco-friendly synthesis methods have been developed for related heterocycles using 2-acylpyridazin-3(2H)-ones as acyl transfer agents . These methods emphasize the importance of atom economy and environmental considerations in the synthesis of pyridazine derivatives.
Molecular Structure Analysis
The molecular structure of pyridazine derivatives can be characterized using various spectroscopic techniques, including FT-IR, Raman, and NMR spectroscopy, as well as single-crystal X-ray diffraction . Density functional theory (DFT) calculations are also employed to predict and analyze the molecular structure and vibrational spectra of these compounds . Such studies provide detailed information on the geometry, electronic distribution, and potential reactivity of the pyridazine ring.
Chemical Reactions Analysis
Pyridazine derivatives can undergo a range of chemical reactions, including electrophilic and nucleophilic substitutions, which allow for the introduction of various functional groups into the molecule . The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating substituents on the pyridazine ring. Additionally, the reactivity can be studied through mechanisms such as the ANRORC type ring transformation, which involves nucleophilic addition and intramolecular ring closure .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazine derivatives, such as solubility, melting point, and stability, can be influenced by the nature of the substituents attached to the pyridazine ring. The introduction of halogen atoms, for example, can significantly affect these properties . The electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be determined using UV-visible spectroscopy and TD-DFT calculations . These properties are crucial for understanding the potential applications of pyridazine derivatives in medicinal chemistry and material science.
Scientific Research Applications
1. Synthesis of Novel Derivatives and CNS Properties
A study by Malinka et al. (2002) explored the preparation of derivatives from isothiazolopyridine-1,1-dioxide, involving chains linked to the nitrogen atom of the thiazine ring. These derivatives, including those related to 3-Propylpyridazine, showed significant analgesic action in animal models, highlighting their potential use in central nervous system (CNS) applications. Additionally, some derivatives exhibited moderate antioxidant properties in vitro (Malinka et al., 2002).
2. Anticancer Properties
Elgohary and El-Arab (2013) synthesized new 2-propylpyrido[2,3-d]pyrimidin-4(3H)-one derivatives and evaluated their anticancer potential at the National Cancer Institute. Some compounds showed potent antitumor activity, particularly the pyrido[2,3-d][1,3]oxazin and hydroxy derivatives. This indicates the potential of 3-Propylpyridazine related compounds in cancer treatment (Elgohary & El-Arab, 2013).
3. Synthesis and Characterization of New Derivatives
Ather et al. (2010) described the synthesis of a compound involving 3-Propylpyridazine, demonstrating its planarity and crystallographic properties. This research is significant for understanding the molecular structure and potential applications in materials science or pharmaceuticals (Ather et al., 2010).
4. Molecularly Imprinted Polymers for Sensing Applications
Gholivand et al. (2012) developed a molecularly imprinted polymer (MIP) for the selective sensing of propazine, a compound related to 3-Propylpyridazine. The study demonstrated the potential of using MIPs for sensitive and selective detection of specific chemicals in various applications, including environmental monitoring and food safety (Gholivand et al., 2012).
5. Improvement of Thermal Properties in Polybenzoxazines
Shibayama et al. (2014) reported the synthesis of a benzoxazine containing a pyridyl group, which includes compounds related to 3-Propylpyridazine. The introduction of the pyridyl group led to improved thermal properties of the resultant polybenzoxazines, suggesting applications in materials science where enhanced thermal stability is desirable (Shibayama et al., 2014).
Safety And Hazards
The safety information for 3-Propylpyridazine indicates that it has several hazard statements including H302, H312, H315, H318, H332, H335. This suggests that it may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation .
properties
IUPAC Name |
3-propylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-2-4-7-5-3-6-8-9-7/h3,5-6H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFWXEPAERVANT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50599636 | |
| Record name | 3-Propylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50599636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Propylpyridazine | |
CAS RN |
28200-53-5 | |
| Record name | 3-Propylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50599636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




